Dodecanedihydrazide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanedihydrazide can be synthesized through the reaction of dodecanedioic acid with hydrazine hydrate. The reaction typically involves heating dodecanedioic acid with an excess of hydrazine hydrate in an alcohol solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds as follows:
C12H22O4+2NH2NH2→C12H26N4O2+2H2O
The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process. Additionally, the purification steps may include filtration, distillation, and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dodecanedihydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding dicarboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Dodecanedioic acid.
Reduction: Dodecanediamine.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
Dodecanedihydrazide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds, which are valuable in drug discovery and material science research.
Medicine: It is investigated for its potential antioxidant and antitumor activities.
Industry: It is used in the production of polymers, aerogels, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of dodecanedihydrazide involves its ability to form stable complexes with various molecules. The hydrazide groups can interact with metal ions, organic molecules, and biological macromolecules through hydrogen bonding, coordination bonds, and other non-covalent interactions. These interactions enable this compound to exert its effects in various applications, such as drug delivery and polymer synthesis.
Comparison with Similar Compounds
Dodecanedihydrazide can be compared with other dihydrazides, such as:
Adipic acid dihydrazide: Derived from adipic acid, used as a curing agent for epoxy resins.
Sebacic acid dihydrazide: Derived from sebacic acid, used in the production of polyurethanes.
Isophthalic dihydrazide: Derived from isophthalic acid, used in the production of high-performance polymers.
Uniqueness
This compound is unique due to its long aliphatic chain, which imparts specific properties such as flexibility and hydrophobicity. These properties make it suitable for applications in material science and polymer chemistry, where long-chain hydrazides are preferred for their ability to enhance the mechanical properties of materials.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, such as the ability to form stable complexes and its long aliphatic chain, make it valuable in fields ranging from drug delivery to polymer synthesis. Continued research and development in the synthesis, reactions, and applications of this compound will likely uncover even more uses for this intriguing compound.
Properties
IUPAC Name |
dodecanedihydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O2/c13-15-11(17)9-7-5-3-1-2-4-6-8-10-12(18)16-14/h1-10,13-14H2,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGBENNNGZARRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)NN)CCCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075397 | |
Record name | Dodecanedioic acid, dihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4080-98-2 | |
Record name | Dodecanedioic acid dihydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4080-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecanedioic acid, 1,12-dihydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004080982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecanedioic acid, 1,12-dihydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanedioic acid, dihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecanedioic acid, 1,12-dihydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the evidence suggesting the mechanism of interaction between BADH and PLLA?
A: The research suggests that BADH interacts with PLLA through chemical nucleation. [] Calculations of frontier molecular orbital energies indicate that the interaction between PLLA and BADH is more favorable than the interaction between PLLA chains alone. [] This suggests that BADH can effectively create nucleation sites for PLLA crystallization, leading to a faster crystallization process.
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